molecular formula C13H10N2O3S B2782626 6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid CAS No. 912770-31-1

6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid

Cat. No.: B2782626
CAS No.: 912770-31-1
M. Wt: 274.29
InChI Key: JTCQRXINYGWRSN-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-B]thiazole core with a 3-methoxyphenyl substituent at the 6-position and a carboxylic acid group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzaldehyde with thiourea and α-bromoacetophenone under acidic conditions to form the imidazo[2,1-B]thiazole ring system. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where the intermediate compounds are not isolated but directly converted to the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 6-(3-Hydroxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid.

    Reduction: 6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-methanol.

    Substitution: 6-(3-Halophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid.

Scientific Research Applications

6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-Difluorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid
  • 6-(3,4,5-Trifluorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid
  • 6-(4-Nitrophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid

Uniqueness

6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications .

Properties

IUPAC Name

6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-18-9-4-2-3-8(5-9)10-6-15-11(12(16)17)7-19-13(15)14-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCQRXINYGWRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-31-1
Record name 6-(3-METHOXY-PHENYL)-IMIDAZO[2,1-B]THIAZOLE-3-CARBOXYLIC ACID
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